![molecular formula C19H17ClN2OS B2872801 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide CAS No. 923250-01-5](/img/structure/B2872801.png)
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In
Scientific Research Applications
Photochromic Properties and Application
Research into thermally irreversible and fatigue-resistant photochromic systems has led to the development of 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives exhibiting these properties. These compounds demonstrate reversible photocyclization, producing closed-ring forms that are stable at elevated temperatures for extended periods. Such materials could be utilized in the development of photo-responsive materials, including smart windows and optical data storage solutions (Uchida, Nakayama, & Irie, 1990).
Advanced Material Development
The synthesis and characterization of novel aromatic polyimides, driven by the creation of new diamines and polymerized with various dianhydrides, highlight the potential of such compounds in the production of high-performance materials. These polyimides exhibit high solubility in organic solvents, stability across a wide range of temperatures, and significant thermal degradation resistance, suggesting their suitability for use in electronics, aerospace, and other high-tech applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Anticancer Activity Exploration
A study on the design, synthesis, and evaluation of anticancer properties of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against various cancer cell lines has showcased promising results. These derivatives exhibit significant anticancer activities, with some surpassing the reference drug, etoposide, in efficacy. This research suggests the potential of such compounds in developing new anticancer therapeutics (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antiproliferative Activity and Molecular Docking
Another study focused on the antiproliferative activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide against human cancer cell lines, revealing its potent inhibitory effects. The molecular docking studies further elucidate its mechanism of action, providing a foundation for the development of targeted cancer therapies (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways depending on the specific functional groups present in the molecule . The presence of the 4-chlorophenyl group could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
For instance, the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially influence the compound’s absorption and distribution in the body.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound could potentially have various effects at the molecular and cellular level .
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-13-3-2-4-15(11-13)18(23)21-10-9-17-12-24-19(22-17)14-5-7-16(20)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLCBNVSKUEBSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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